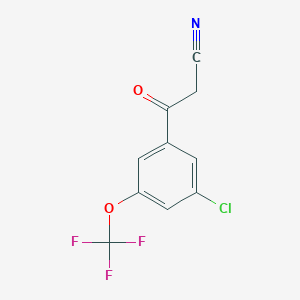
3-Chloro-5-(trifluoromethoxy)benzoylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(trifluoromethoxy)benzoylacetonitrile is a chemical compound with the molecular formula C10H5ClF3NO2 and a molecular weight of 263.60 g/mol . It is known for its unique structure, which includes a trifluoromethoxy group, a chloro group, and a benzoylacetonitrile moiety. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 3-Chloro-5-(trifluoromethoxy)benzoylacetonitrile typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethoxy)benzaldehyde with acetonitrile in the presence of a base, such as sodium hydride or potassium carbonate, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Chloro-5-(trifluoromethoxy)benzoylacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-Chloro-5-(trifluoromethoxy)benzoylacetonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new materials.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethoxy)benzoylacetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cellular membranes more effectively. It may inhibit certain enzymes or interact with receptors, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
3-Chloro-5-(trifluoromethoxy)benzoylacetonitrile can be compared with similar compounds such as:
3-Chloro-5-(trifluoromethoxy)benzonitrile: This compound lacks the acetonitrile moiety, making it less versatile in certain chemical reactions.
3-Chloro-5-(trifluoromethoxy)benzaldehyde: This compound has an aldehyde group instead of the acetonitrile group, leading to different reactivity and applications.
3-Chloro-5-(trifluoromethoxy)benzoic acid:
Properties
Molecular Formula |
C10H5ClF3NO2 |
|---|---|
Molecular Weight |
263.60 g/mol |
IUPAC Name |
3-[3-chloro-5-(trifluoromethoxy)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H5ClF3NO2/c11-7-3-6(9(16)1-2-15)4-8(5-7)17-10(12,13)14/h3-5H,1H2 |
InChI Key |
NBGQJHRBRSVANS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


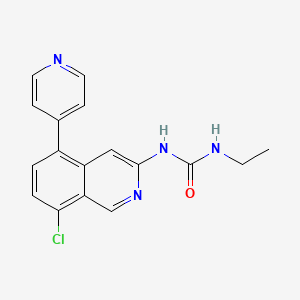

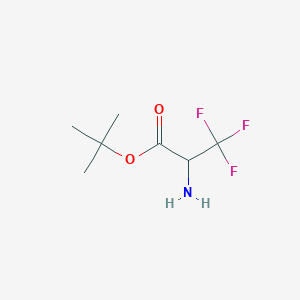
![(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B12844751.png)
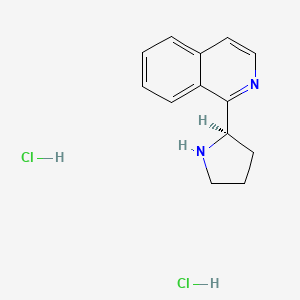
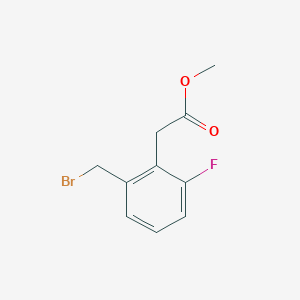
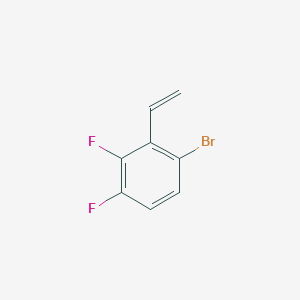
![6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine](/img/structure/B12844781.png)
![4-Hepten-3-one, 2-[(2S,5R)-5-ethenyltetrahydro-5-methyl-2-furanyl]-6-hydroxy-6-methyl-, (2R,4E)-](/img/structure/B12844782.png)
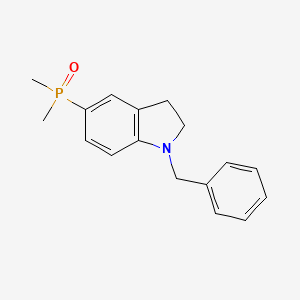

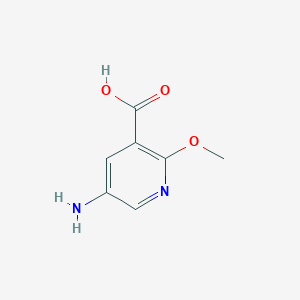
![4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)
![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12844830.png)
